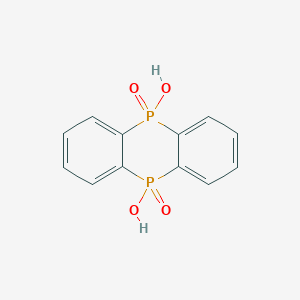
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione is a chemical compound known for its unique structure and properties. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms within their molecular structure. The compound’s distinctiveness lies in its dual hydroxyl groups and the presence of phosphorus in a pentavalent state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphorus-containing precursor with a dihydroxy aromatic compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and phosphorus atom play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxy-9,10-dihydroanthracene-9,10-dione: This compound shares similar hydroxyl groups but differs in its aromatic structure and lack of phosphorus.
5,10-Dihydro-5,10-dimethylphenazine: This compound has a similar dihydro structure but contains nitrogen atoms instead of phosphorus.
Uniqueness
The uniqueness of 5,10-Dihydroxy-5,10-dihydro-5lambda~5~,10lambda~5~-phosphanthrene-5,10-dione lies in its phosphorus-containing structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and binding characteristics.
Properties
CAS No. |
63586-90-3 |
|---|---|
Molecular Formula |
C12H10O4P2 |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
5,10-dihydroxyphosphanthrene 5,10-dioxide |
InChI |
InChI=1S/C12H10O4P2/c13-17(14)9-5-1-2-6-10(9)18(15,16)12-8-4-3-7-11(12)17/h1-8H,(H,13,14)(H,15,16) |
InChI Key |
SPGSJYZPIRDWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)P(=O)(C3=CC=CC=C3P2(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


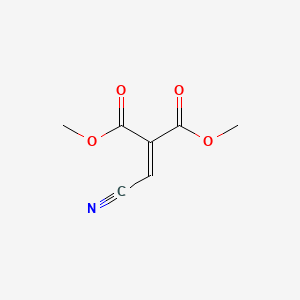
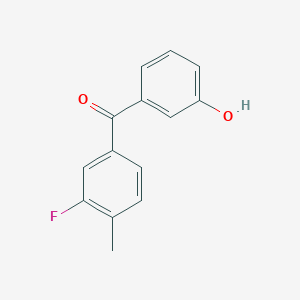

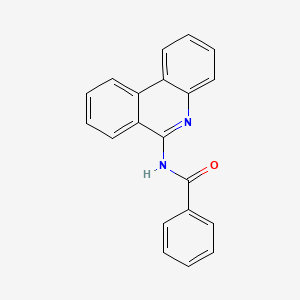
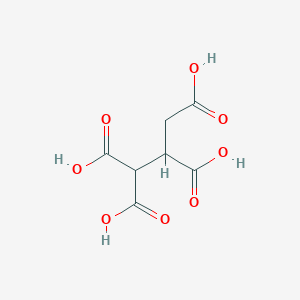
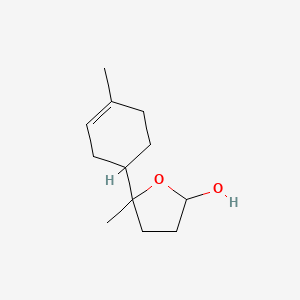
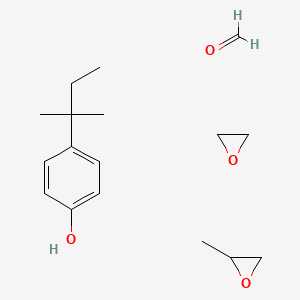
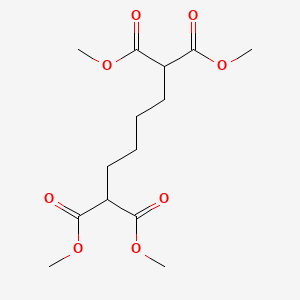
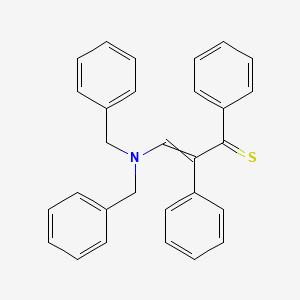
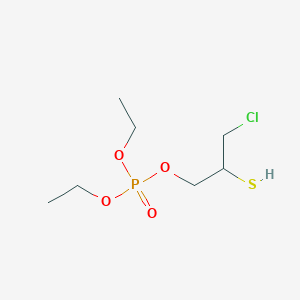

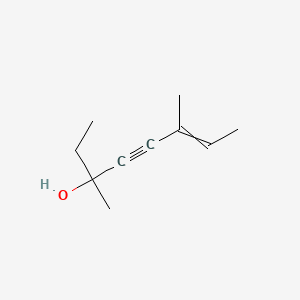
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
